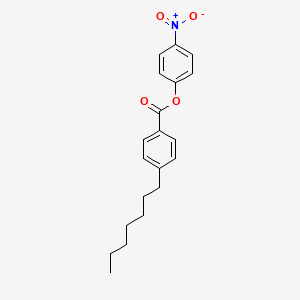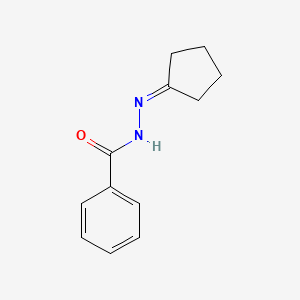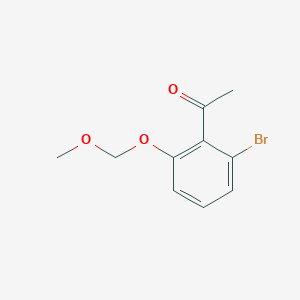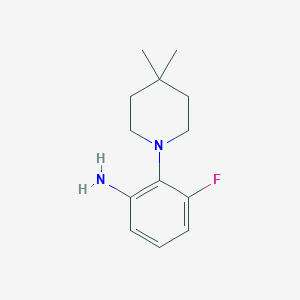![molecular formula C15H23N B11714911 (1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene](/img/structure/B11714911.png)
(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R)-9-Methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-en ist eine komplexe organische Verbindung mit einer einzigartigen tetracyclischen Struktur
Vorbereitungsmethoden
Die Synthese von (1S,4R)-9-Methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-en umfasst mehrere Schritte, darunter die Bildung des tetracyclischen Kerns und die Einführung der Methyl- und Azagruppen. Der Syntheseweg beginnt typischerweise mit einem Vorläufermolekül, das unter bestimmten Bedingungen Cyclizierungsreaktionen unterliegt, um die tetracyclische Struktur zu bilden. Industrielle Produktionsmethoden können die Optimierung dieser Reaktionsbedingungen beinhalten, um Ausbeute und Reinheit zu erhöhen.
Analyse Chemischer Reaktionen
(1S,4R)-9-Methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-en kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat mehrere Anwendungen in der wissenschaftlichen Forschung. In der Chemie kann sie als Baustein für die Synthese komplexerer Moleküle verwendet werden. In der Biologie kann sie aufgrund ihrer einzigartigen Struktur als Sonde zur Untersuchung biologischer Prozesse dienen. In der Medizin hat sie Potenzial als Therapeutikum, obwohl weitere Forschung erforderlich ist, um ihre Wirkungen und Anwendungen vollständig zu verstehen.
Wirkmechanismus
Der Wirkmechanismus von (1S,4R)-9-Methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-en beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme oder Rezeptoren sein, die eine Rolle in verschiedenen biologischen Signalwegen spielen. Die Wirkungen der Verbindung werden durch diese Wechselwirkungen vermittelt und führen zu Veränderungen in zellulären Prozessen.
Wirkmechanismus
The mechanism of action of (1S,4R)-9-methyl-8-azatetracyclo[5.5.3.0?,?.0?,?]pentadec-5-ene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
(1S,4R)-9-Methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-en kann mit anderen tetracyclischen Verbindungen verglichen werden. Ähnliche Verbindungen umfassen solche mit unterschiedlichen Substituenten oder Variationen im tetracyclischen Kern. Die Einzigartigkeit dieser Verbindung liegt in ihrer spezifischen Struktur und dem Vorhandensein der Methyl- und Azagruppen, die möglicherweise unterschiedliche Eigenschaften und Anwendungen verleihen.
Eigenschaften
Molekularformel |
C15H23N |
|---|---|
Molekulargewicht |
217.35 g/mol |
IUPAC-Name |
(1S,4R)-9-methyl-8-azatetracyclo[5.5.3.01,8.04,9]pentadec-5-ene |
InChI |
InChI=1S/C15H23N/c1-14-8-3-10-15-9-2-4-13(16(14)15)6-5-12(14)7-11-15/h5-6,12-13H,2-4,7-11H2,1H3/t12-,13?,14?,15-/m0/s1 |
InChI-Schlüssel |
YXWOUJYNFPKTLH-PPWQZUPISA-N |
Isomerische SMILES |
CC12CCC[C@@]34N1C(CCC3)C=C[C@H]2CC4 |
Kanonische SMILES |
CC12CCCC34N1C(CCC3)C=CC2CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


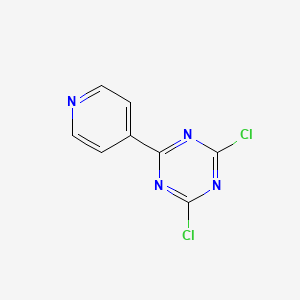

![1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B11714854.png)

![3-methyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}butanamide](/img/structure/B11714857.png)
![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
![(3aR,6aR)-hexahydrofuro[3,4-d][1,2]oxazole](/img/structure/B11714870.png)
![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
